molecular formula C16H27NO6 B2528574 1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid CAS No. 1989659-17-7

1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid

Cat. No. B2528574
CAS RN: 1989659-17-7
M. Wt: 329.393
InChI Key: ZZFHYYHMRANMAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine derivatives is described in the papers. For instance, the asymmetric organocatalytic synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates is achieved using a chiral phosphoric acid catalyst, starting from 3-vinyl indoles with imino esters . This method could potentially be adapted for the synthesis of 1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid by altering the starting materials and reaction conditions. Additionally, the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is accomplished through a four-step process involving nucleophilic substitution, oxidation, halogenation, and elimination reactions, starting from piperidin-4-ylmethanol . This synthetic route could offer insights into the synthesis of the bis[(tert-butoxy)carbonyl] functionalized piperidine compounds.

Molecular Structure Analysis

The molecular structure of 1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid would likely feature a piperidine ring with tert-butoxycarbonyl (Boc) protecting groups and a carboxylic acid functionality. The papers do not directly analyze this molecule, but the bisindole-piperidine-amino acid hybrids synthesized in paper are experimentally and computationally analyzed for their stereochemistry, which could be relevant for understanding the stereochemical aspects of 1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

Scientific Research Applications

Asymmetric Synthesis and Chemical Properties

1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid is utilized in asymmetric syntheses of complex organic compounds. Research by Xue et al. (2002) describes the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid derivatives, starting from L-aspartic acid beta-tert-butyl ester, leading to enantiomerically pure compounds via a series of steps including tribenzylation, alkylation, hydroboration, oxidation, and ring closure via reductive amination. These processes highlight the compound's utility in producing optically pure substances, crucial for pharmaceutical applications and the study of bioactive molecules (Xue et al., 2002).

Catalytic and Ligand Applications

In another study, Dönges et al. (2014) explored the use of cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes as catalysts for oxidative cyclization of alkenols by tert-butyl hydroperoxide (TBHP). This research demonstrates the potential of derivatives of 1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid in catalysis, providing insights into their effectiveness in facilitating chemical reactions, such as oxidative cyclization, which is vital for the synthesis of cyclic organic structures (Dönges et al., 2014).

Synthesis of Enantiopure Derivatives

Further, Marin et al. (2004) detailed the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor. This research exemplifies the role of 1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid derivatives in the synthesis of biologically significant molecules, showcasing the versatility of this compound in enabling the production of enantiopure derivatives used in medicinal chemistry (Marin et al., 2004).

properties

IUPAC Name

1,6-bis[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO6/c1-15(2,3)22-13(20)11-8-7-10(12(18)19)9-17(11)14(21)23-16(4,5)6/h10-11H,7-9H2,1-6H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFHYYHMRANMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(CN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid

Synthesis routes and methods

Procedure details

Piperidine-1,2,5-tricarboxylic acid 1,2-di-tert-butyl ester 5-methyl ester (36.7 mmol, 12.6 g) was dissolved in 180 mL of 2:1 THF:H2O. To this solution was added 2N sodium hydroxide solution (52 mL) and the reaction mixture was stirred for 16 h at room temperature. The reaction mixture is acidified to pH=3 with 1N HCl(aq) and extracted with dichloromethane (3×100 mL). The combined organics are then dried over Na2SO4 and the solvent removed in vacuo to yield the title compound (12.0 g, 100% yield).
Name
Piperidine-1,2,5-tricarboxylic acid 1,2-di-tert-butyl ester 5-methyl ester
Quantity
12.6 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
52 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
100%

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